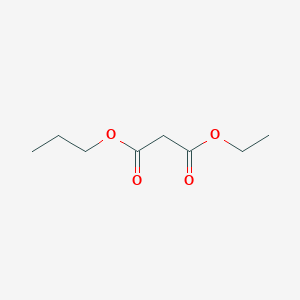
Ethyl propyl propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl propyl propanedioate, also known as diethyl propylmalonate, is an ester compound with the molecular formula C8H14O4. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms of the carboxyl groups are replaced by ethyl and propyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl propyl propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as propyl bromide, in an S_N2 reaction to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl propyl propanedioate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be further alkylated to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield propanedioic acid derivatives.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to decarboxylation, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Propyl bromide, ethyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Alkylated Malonates: Further alkylation yields dialkylated malonates.
Carboxylic Acids: Hydrolysis and decarboxylation yield substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl propyl propanedioate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industrial Applications: Used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of ethyl propyl propanedioate primarily involves its reactivity as an ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as alkylation or hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Ethyl propyl propanedioate can be compared with other esters of propanedioic acid:
Diethyl Malonate: Similar structure but with two ethyl groups instead of one ethyl and one propyl group.
Dimethyl Malonate: Contains two methyl groups, making it less bulky and more volatile.
Diisopropyl Malonate: Contains two isopropyl groups, leading to increased steric hindrance and different reactivity.
This compound is unique due to its specific alkyl group combination, which provides distinct reactivity and steric properties compared to other malonate esters.
Eigenschaften
CAS-Nummer |
75968-85-3 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-propyl propanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
OLGXVKQPZBFKBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
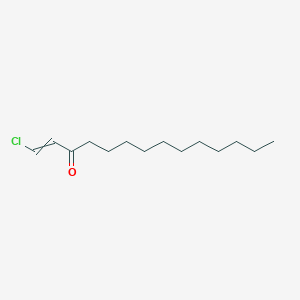
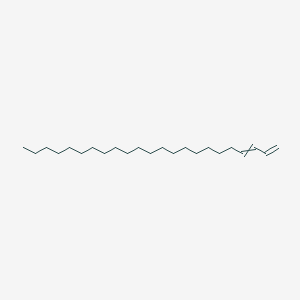
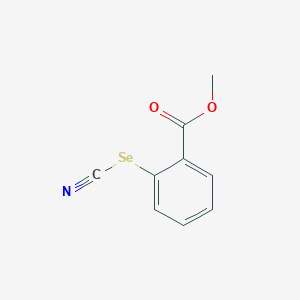
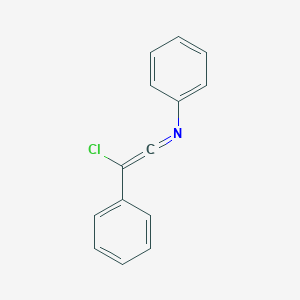
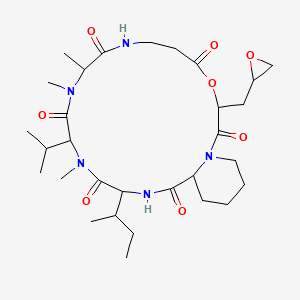
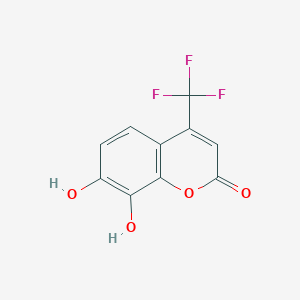
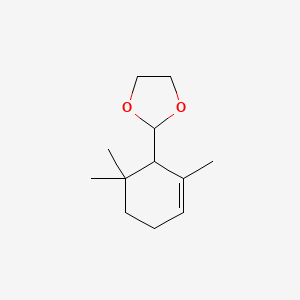

![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
